molecular formula (NH4)2V6O16<br>H4NO3V B147877 Ammonium metavanadate CAS No. 7803-55-6

Ammonium metavanadate

Cat. No.: B147877
CAS No.: 7803-55-6
M. Wt: 116.978 g/mol
InChI Key: UNTBPXHCXVWYOI-UHFFFAOYSA-O
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Description

Ammonium metavanadate is an inorganic compound with the chemical formula NH₄VO₃. It appears as a white salt, although samples can often be yellow due to impurities of vanadium pentoxide (V₂O₅). This compound is an important intermediate in the purification of vanadium and is widely used in various industrial and scientific applications .

Mechanism of Action

Target of Action

Ammonium metavanadate (NH4VO3) primarily targets phosphate groups in biological systems . Due to the chemical and structural similarities between the vanadate ion (VO3-) and the phosphate ion (PO43-), NH4VO3 can mimic the structure and function of phosphate groups .

Mode of Action

The interaction of NH4VO3 with its targets results in a change in the normal functioning of the phosphate groups. This is because vanadates can behave as structural mimics of phosphates, altering their biological activity . The specific mode of action depends on the context of the cell types and the structures of different oligomers .

Biochemical Pathways

The biochemical pathways affected by NH4VO3 are those involving phosphate groups. As NH4VO3 mimics the structure and function of phosphate groups, it can alter the normal functioning of these pathways . The specific pathways and their downstream effects can vary depending on the context of the cell types and the structures of different oligomers .

Pharmacokinetics

It’s known that nh4vo3 is a water-soluble inorganic acid , which could influence its bioavailability.

Result of Action

The molecular and cellular effects of NH4VO3’s action depend on its interaction with phosphate groups. For instance, it has been reported that NH4VO3 can act as an efficient, cost-effective, and mild catalyst for the synthesis of substituted pyridines . Furthermore, it has been used in the synthesis of α-hydroxyphosphonate derivatives .

Action Environment

The action, efficacy, and stability of NH4VO3 can be influenced by various environmental factors. For example, it’s known that NH4VO3 is soluble in water , and its solubility can be affected by the temperature of the water . Moreover, when NH4VO3 decomposes, it releases moderately toxic ammonia fumes , so care should be used when handling it in certain environments.

Biochemical Analysis

Biochemical Properties

Ammonium metavanadate is known to interact with various enzymes, proteins, and other biomolecules. It is widely used as an inhibitor of protein tyrosine phosphatases (PTPase) . Vanadates can behave as structural mimics of phosphates, exhibiting biological activity .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It has been reported to inhibit the proliferation of murine breast cancer cells . It increases the reactive oxygen species (ROS) level in a concentration-dependent way, arrests cells at the G2/M phase, diminishes the mitochondrial membrane potential (MMP), and promotes apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It adopts a polymeric structure consisting of chains of [VO3]−, formed as corner-sharing VO4 tetrahedra . These chains are interconnected via hydrogen bonds with ammonium ions . This unique structure allows it to interact with various biomolecules, leading to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It has been reported as an efficient catalyst for the synthesis of substituted pyridines, with high yields of the desired products in short reaction times .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to mimic phosphates and can interact with various enzymes and cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium metavanadate is typically prepared by the addition of ammonium salts to solutions of vanadate ions. These ions are generated by dissolving vanadium pentoxide in basic aqueous solutions, such as hot sodium carbonate. The compound precipitates as a colorless solid, although this precipitation step can be slow .

Industrial Production Methods: In industrial settings, this compound is produced by mixing an organic ammonium salt with vanadium pentoxide in a suitable solvent. This one-step procedure is carried out at room temperature, eliminating the need for pH control and the use of oxidants necessary in other methods. The morphology and size of the obtained this compound crystals can be tailored depending on the combination of reagents used .

Chemical Reactions Analysis

Types of Reactions: Ammonium metavanadate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to vanadium pentoxide (V₂O₅) by heating. The reaction is as follows: [ 2 \text{NH}_4\text{VO}_3 \rightarrow \text{V}_2\text{O}_5 + 2 \text{NH}_3 + \text{H}_2\text{O} ]

    Reduction: It can be reduced to lower oxidation states of vanadium using reducing agents like hydrogen or carbon monoxide.

    Substitution: this compound can react with various organic and inorganic compounds to form substituted vanadates.

Major Products: The major products formed from these reactions include vanadium pentoxide, various vanadium oxides, and substituted vanadates .

Scientific Research Applications

Ammonium metavanadate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Ammonium orthovanadate (NH₄₃VO₄)
  • Ammonium hexavanadate (NH₄₆V₆O₁₇)
  • Sodium metavanadate (NaVO₃)
  • Potassium metavanadate (KVO₃)

Uniqueness: Ammonium metavanadate is unique due to its specific polymeric structure consisting of chains of [VO₃]⁻, formed as corner-sharing VO₄ tetrahedra. These chains are interconnected via hydrogen bonds with ammonium ions, giving it distinct physical and chemical properties compared to other vanadates .

Properties

IUPAC Name

azanium;oxido(dioxo)vanadium
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InChI

InChI=1S/H3N.3O.V/h1H3;;;;/q;;;-1;/p+1
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InChI Key

UNTBPXHCXVWYOI-UHFFFAOYSA-O
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Canonical SMILES

[NH4+].[O-][V](=O)=O
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Molecular Formula

H4N.O3V, H4NO3V
Record name AMMONIUM METAVANADATE
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Molecular Weight

116.978 g/mol
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Physical Description

Ammonium metavanadate appears as a white crystalline powder. Slightly soluble in water and denser than water. Decomposes at 410 °F. May release toxic fumes. Moderately toxic. An irritant. Used as a dryer for paints and inks, and for dyes. Loses ammonia upon heating., Dry Powder; Pellets or Large Crystals, White or slightly yellow solid; [Merck Index] Tan, pale yellow, off-white, or white powder; [MSDSonline], ORANGE POWDER.
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Solubility

In water, 4.8 g/100 g H20 at 20 °C, Soluble in 165 parts water; more soluble in hot water, and in dilute ammonia, Slightly soluble in cold water, Sparingly soluble in cold water (ca. 1%), For more Solubility (Complete) data for AMMONIUM METAVANADATE (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.04
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Density

2.326 g/cu cm, 3.0 g/cm³
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Impurities

10 ppm total metallic impurities /in high-purity grade/.
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Color/Form

White or slightly yellow, crystalline powder, White crystals

CAS No.

7803-55-6, 11115-67-6
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Melting Point

200 °C (with decomposition)
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Synthesis routes and methods

Procedure details

73.90 Kilogramss of water, 3.97 Kilogramss of glacial acetic acid and 19.47 Kilogramss of pseudo-boehmite are successively put into the stirring kettle, then the mixture is stirred at high speed of 350 revolutions per minute for 30 minutes, so as to obtain the aluminum hydroxide gel A with gel solution acid value of 4 (the millimole number of monoprotonic acid corresponding each grams of alumina Al2O3) and solid content of 20%. The gelatinization rate of the adopted pseudo-boehmite is ≧95%; in the pseudo-boehmite, the content of Al2O3.H2O is ≧70% (at weight). 31.65 kilogramsss of water and 7.27 kilogramsss of light magnesium oxide are successively put into the stirring kettle and stirred for about 5 minutes, and then 21.64 kilogramsss of glacial acetic acid is slowly put into the mixture, and then the mixture is stirred at high speed of 350 revolutions per minute for 30 minutes, so as to obtain the magnesium slurry M1. 53.29 kilogramsss of water and 7.27 kilogramsss of light magnesium oxide are successively put into the stirring kettle, then the mixture is evenly stirred, so as to obtain the magnesium slurry M2. The specific surface area of the light magnesium oxide for forming the magnesium slurry M1 and M2 is ≧100 m2/g, and the content of MgO is ≧95%. The 50% water solution is prepared respectively from 12.059 kilogramss of Fe(NO3)3.9H2O and 15 kilogramss of hamartite powder. In said hamartite powder, the content of hamartite with chemical formula (Ce,La)(CO3)F is ≧93%; the content of the rare-earth oxide included in said hamartite powder ≧70% (at weight), and the rare-earth element composition in the rare earth oxide is Ce>>La, i.e., the Ce content is much higher than the La content, Ce≧45%(at weight). 1.607 kilogramss of the ammonium metavanadate is dissolved in the oxalic acid, so as to obtain 10% oxalic acid water solution of the ammonium metavanadate. The dosage of the oxalic acid is so limited as the ammonium metavanadate is entirely dissolved in water. Said alumina gel A, said magnesium slurry M1, said magnesium slurry M2, the water solution of ferric nitrate and hamartite, and the oxalic acid solution of ammonium metavanadate are successively put into the stirring kettle and stirred at a high speed of 350 revolutions per minute for 30 minutes. The obtained slurry is sprayed for drying at the temperature of 300° C., with pressure of 4 MPa, evaporation capacity of 50-150 Kg/h, the content of the part of semi-finished products with particle size distribution of 80-120 μm≧80% (at weight). Then, calcine the slurry at the temperature of 500° C. for 80 minutes, so as to obtain the finished product of the trifunctional catalyst. In the trifunctional catalyst obtained after calcining, the adsorbent component is MgAl1.8Fe0.2O4.MgO, the CeO2 and V2O5 acting as oxidation catalyst are dispersed over the adsorbent, and the CeFO acting as structural promoter is also dispersed over the adsorbent.
[Compound]
Name
Ce
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Yield
10%

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